molecular formula C7H6Cl2N2O B12952760 4,6-Dichloro-2-ethylpyrimidine-5-carbaldehyde

4,6-Dichloro-2-ethylpyrimidine-5-carbaldehyde

Cat. No.: B12952760
M. Wt: 205.04 g/mol
InChI Key: QTBMELIZOPGENB-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-ethylpyrimidine-5-carbaldehyde is a heterocyclic compound with the molecular formula C7H6Cl2N2O It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-ethylpyrimidine-5-carbaldehyde typically involves the chlorination of 2-ethylpyrimidine-5-carbaldehyde. One common method is the Vilsmeier-Haack reaction, which converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . The reaction conditions often include the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-ethylpyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often under basic conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

    Substitution: Products include various substituted pyrimidines, depending on the nucleophile used.

    Oxidation: The major product is 4,6-dichloro-2-ethylpyrimidine-5-carboxylic acid.

    Reduction: The major product is 4,6-dichloro-2-ethylpyrimidine-5-methanol.

Scientific Research Applications

4,6-Dichloro-2-ethylpyrimidine-5-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-ethylpyrimidine-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, its aldehyde group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloro-2-ethylpyrimidine-5-carbaldehyde is unique due to its specific substitution pattern and the presence of both chlorine atoms and an aldehyde group

Properties

Molecular Formula

C7H6Cl2N2O

Molecular Weight

205.04 g/mol

IUPAC Name

4,6-dichloro-2-ethylpyrimidine-5-carbaldehyde

InChI

InChI=1S/C7H6Cl2N2O/c1-2-5-10-6(8)4(3-12)7(9)11-5/h3H,2H2,1H3

InChI Key

QTBMELIZOPGENB-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(C(=N1)Cl)C=O)Cl

Origin of Product

United States

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